molecular formula C24H27N3O5S B2636771 9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946337-40-2

9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2636771
M. Wt: 469.56
InChI Key: XHYNCTRALYGSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule, likely used in medicinal chemistry or biochemistry. It contains a piperazine ring, which is often found in pharmaceuticals, and a methoxybenzoyl group, which can contribute to the bioactivity of the molecule .

Scientific Research Applications

Serotonin Receptor Ligands

Research into derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, including compounds structurally similar to "9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one", has identified their high binding affinities for the 5-HT(6) serotonin receptor. These compounds, specifically ones like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibit significant selectivity over other serotonin and dopamine receptors, highlighting their potential in designing treatments for neurological disorders (Park et al., 2011).

Synthesis Methods

A study focusing on the synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one outlines a simplified preparation method for this compound. This research is crucial as it lays the groundwork for synthesizing a variety of 2-amino-3H-quinazolin-4-ones, showcasing the methodological advancements in the chemical synthesis of complex molecules for scientific research (Kornylov et al., 2017).

Antimicrobial Agents

Another area of application is the development of antimicrobial agents. Thiazolidinone derivatives synthesized from key intermediates demonstrate significant antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of such compounds in combating resistant microbial infections, underscoring the importance of novel antimicrobial compound development (Patel et al., 2012).

NK1 Receptor Ligands

Compounds with quinoline nuclei transformed into substituted or azole-fused pyridine moieties have shown affinity as NK(1) receptor ligands. This research contributes to the understanding of molecular manipulations in producing ligands with potential therapeutic applications for conditions mediated by the NK1 receptor, including pain, depression, and anxiety (Giuliani et al., 2011).

Future Directions

Future research could involve further synthesis and screening of derivatives of this compound, to identify those with the most potent bioactivity. In silico studies could also be useful for predicting the properties and activity of these compounds .

properties

IUPAC Name

7-[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-32-20-6-2-4-19(14-20)24(29)25-10-12-26(13-11-25)33(30,31)21-15-17-5-3-9-27-22(28)8-7-18(16-21)23(17)27/h2,4,6,14-16H,3,5,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNCTRALYGSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

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